Midodrine

Description

Propriétés

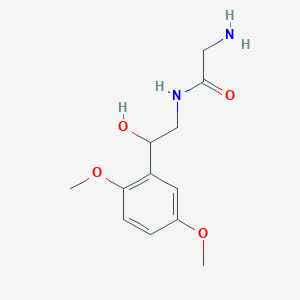

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSEFOSCHHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3092-17-9 (mono-hydrochloride) | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023321 | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 4.45e+00 g/L | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42794-76-3, 133163-28-7 | |

| Record name | Midodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Midodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C, 200 - 203 °C | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Dibenzylamine-Mediated Azide-Free Synthesis (US6610886B2)

This method eliminates azides by employing dibenzylamine as a safer nucleophile. The synthesis comprises four stages:

Amination with Dibenzylamine

The chloroacetamide intermediate undergoes nucleophilic substitution with dibenzylamine in refluxing toluene (110°C, 10 hours). This step replaces azides with a stable dibenzylamino group, yielding 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.

Conditions :

Hydrogenolytic Deprotection

Catalytic hydrogenation (5% Pd/C, 50°C, 4–6 bar H₂) cleaves the dibenzyl groups, affording this compound free base. Ethanol serves as the solvent, enabling facile catalyst removal via filtration.

Conditions :

Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with HCl-isopropanol, precipitating this compound hydrochloride.

Conditions :

Table 1: Summary of US6610886B2 Synthesis

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Chloroacetyl chloride, KOH, CH₂Cl₂/H₂O | Chloroacetamide | 85% |

| 2 | Dibenzylamine, toluene, reflux | Dibenzylaminoacetamide | 90% |

| 3 | H₂ (4–6 bar), Pd/C, ethanol | This compound base | 71% |

| 4 | HCl-isopropanol | This compound HCl | 96% |

CDI-Coupled Carbamate Route (Quick Company Patent)

This approach leverages 1,1'-carbonyldiimidazole (CDI) to activate glycine derivatives, avoiding hazardous reagents.

Keto-Amine Coupling

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride reacts with N-(tert-butoxycarbonyl)glycine in ethyl acetate, activated by CDI. The reaction forms a tert-butyl carbamate-protected ketoamide.

Conditions :

Borohydride Reduction

Sodium borohydride reduces the ketone to a secondary alcohol, yielding the hydroxyethyl carbamate intermediate.

Conditions :

Acidic Deprotection

Treatment with HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, precipitating this compound hydrochloride.

Conditions :

Table 2: Summary of Quick Company Synthesis

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | CDI, N-Boc-glycine, ethyl acetate | Keto-carbamate | 75% |

| 2 | NaBH₄, methanol | Hydroxy-carbamate | 82% |

| 3 | HCl/dioxane | This compound HCl | 88% |

Comparative Analysis of Methodologies

Table 3: Method Comparison

The dibenzylamine route excels in yield and purity but demands specialized hydrogenation infrastructure. Conversely, the CDI-mediated synthesis offers operational simplicity and avoids toxic reagents, albeit with marginally lower overall yield.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Biologie : Etudiée pour ses effets sur la régulation de la pression artérielle et le tonus vasculaire.

Médecine : Principalement utilisée pour traiter l'hypotension orthostatique et prévenir le syncope vasovagal.

Industrie : Utilisée dans le développement de nouveaux médicaments ciblant la régulation de la pression artérielle.

Mécanisme d'action

La this compound est un promédicament qui est métabolisé en sa forme active, la desglythis compound. La desglythis compound agit comme un agoniste sur les récepteurs alpha-1 adrénergiques dans la vasculature artériolaire et veineuse, entraînant une augmentation du tonus vasculaire et une élévation de la pression artérielle. Ce mécanisme aide à contrer les effets de l'hypotension orthostatique en empêchant les baisses de pression artérielle lors de la position debout.

Applications De Recherche Scientifique

Orthostatic Hypotension

Midodrine is primarily indicated for the treatment of symptomatic orthostatic hypotension, particularly in patients with autonomic failure. Clinical studies have demonstrated its effectiveness in increasing standing systolic blood pressure and reducing symptoms such as dizziness and syncope.

- Clinical Trials : A notable double-blind, placebo-controlled study involving 97 patients showed that this compound significantly increased standing systolic blood pressure by an average of 22 mm Hg (28%) compared to placebo. Improvements were also observed in symptoms related to orthostatic hypotension, including dizziness and fatigue .

- FDA Approval : this compound received accelerated approval from the United States Food and Drug Administration in 1996 based on its ability to decrease the frequency of blood pressure drops upon standing, although further studies were mandated to confirm its clinical benefits .

Heart Failure Management

Recent research has explored the use of this compound in patients with heart failure, particularly those experiencing hypotension while being treated with guideline-directed medical therapy (GDMT).

- Case Studies : Two case reports highlighted the successful use of this compound in patients with advanced heart failure who struggled to be weaned off intravenous vasopressors. In these cases, this compound allowed for the up-titration of GDMT, leading to improved left ventricular ejection fraction and reduced hospital admissions .

- Cohort Studies : A study involving 160 patients with heart failure and autonomic dysfunction found that this compound administration led to significant improvements in systolic blood pressure and facilitated the initiation of beta-blockers and other heart failure medications in a majority of cases .

Neurogenic Syncope and Autonomic Dysfunction

This compound has been employed in treating neurogenic syncope, a condition characterized by recurrent fainting spells due to autonomic dysfunction.

- Observational Studies : Research has indicated that this compound can effectively manage symptoms associated with neurogenic syncope by enhancing vascular tone and improving blood pressure stability during upright posture .

Use in Special Populations

This compound has shown promise in various special populations, including:

- Pediatric Patients : Early studies indicated that this compound could safely increase blood pressure in children with septic shock, demonstrating its potential utility beyond adult populations .

- Post-Spaceflight Orthostatic Hypotension : NASA studies have investigated this compound as a countermeasure for orthostatic hypotension experienced by astronauts upon return to Earth, showing positive effects on hemodynamic stability post-flight .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as scalp pruritus, supine hypertension, and urinary urgency. Most adverse events are mild to moderate, occurring in less than 30% of treated patients .

Summary Table of this compound Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Orthostatic Hypotension | Treatment for symptomatic orthostatic hypotension | Increased BP by 22 mm Hg; FDA approval in 1996 |

| Heart Failure | Supportive therapy for patients on GDMT experiencing hypotension | Improved LVEF; reduced hospital admissions |

| Neurogenic Syncope | Management of recurrent fainting due to autonomic dysfunction | Enhanced vascular tone; improved BP stability |

| Special Populations | Use in pediatric patients and astronauts | Effective in septic shock; countermeasure post-spaceflight |

Mécanisme D'action

Midodrine is a prodrug that is metabolized to its active form, desglythis compound. Desglythis compound acts as an agonist at alpha-1 adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure . This mechanism helps to counteract the effects of orthostatic hypotension by preventing blood pressure drops when standing .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Efficacy in Cirrhosis (Table 1)

This compound vs. Terlipressin in Hepatorenal Syndrome (HRS)

- This compound : Used with octreotide/albumin to reverse HRS (1.5-fold GFR improvement) but lacks standalone efficacy in advanced HRS .

- Terlipressin : Vasopressin analog with 45–60% HRS reversal rate but risks ischemic side effects (e.g., bowel ischemia) .

Recommendation: this compound-octreotide combinations are safer for non-azotemic cirrhosis, while terlipressin is preferred for HRS type 1 .

This compound vs. Ornipressin in Portal Hypertension

- Ornipressin : Selective vasopressin V1 agonist improving hepatic circulation but worsening renal resistance .

- This compound : Preferable for renal perfusion (mesenteric vasoconstriction > renal vasoconstriction) .

This compound vs. Dopamine in Renal Perfusion

- Dopamine : Increases renal blood flow but fails to reduce sodium retention in cirrhosis .

- This compound : Reduces PRA and improves GFR (22% ↑) without dopamine’s arrhythmia risks .

Adverse Effects

Activité Biologique

Midodrine is a synthetic prodrug that acts as a peripheral alpha-1 adrenergic agonist, primarily used in the treatment of orthostatic hypotension. Its active metabolite, desglythis compound, is responsible for the pharmacological effects observed in patients. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

This compound is converted in the body to desglythis compound, which selectively stimulates alpha-1 adrenergic receptors located in the vascular smooth muscle. This action leads to:

- Increased Vascular Tone : Activation of alpha-1 receptors results in vasoconstriction, which raises both standing and supine blood pressure.

- Peripheral Resistance : this compound enhances peripheral vascular resistance and increases venous tone, contributing to its hypertensive effects.

- Minimal Central Nervous System Effects : Due to poor penetration across the blood-brain barrier, this compound has negligible effects on central nervous system function and does not stimulate beta-adrenergic receptors .

Effects on Blood Pressure

Clinical studies have demonstrated that this compound effectively increases blood pressure in patients with orthostatic hypotension. For instance:

- A randomized controlled trial showed that a dose of 10 mg this compound increased standing systolic blood pressure by approximately 22 mm Hg (28%) compared to placebo (p < 0.001) and significantly improved symptoms such as dizziness and syncope .

- In another study involving patients with heart failure and symptomatic hypotension, this compound allowed for better titration of guideline-directed medical therapy (GDMT), leading to improved left ventricular ejection fraction (LVEF) and reduced hospital admissions .

Safety Profile

The safety of this compound has been assessed in various studies:

- Adverse Effects : Common side effects include scalp pruritus (13.5%), supine hypertension (8%), and urinary urgency (4%). Serious adverse events are rare but can include respiratory failure and prolonged ICU stays in certain populations .

- Tolerability : In most studies, less than 5% of patients experienced significant side effects, indicating good tolerability overall .

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

- Heart Failure Patients : A cohort study demonstrated that this compound was well-tolerated in patients with advanced heart failure associated with hypotension. It allowed for increased doses of GDMT without adverse events, resulting in improved clinical outcomes .

- Orthostatic Hypotension : In a double-blind placebo-controlled trial involving 97 patients with autonomic failure, this compound significantly improved standing blood pressure and reduced symptoms related to orthostatic hypotension .

Summary of Research Findings

| Study Type | Population | Dose | Main Findings |

|---|---|---|---|

| Randomized Controlled Trial | Patients with orthostatic hypotension | 10 mg three times daily | Increased standing SBP by 22 mm Hg; improved symptoms (p < 0.001) |

| Cohort Study | Heart failure patients | Average 20.7 mg over 7 weeks | Improved LVEF; reduced hospital admissions |

| Double-Blind Study | Autonomic failure patients | 2.5 - 10 mg three times daily | Significant improvement in BP and symptoms; mild side effects |

Q & A

Q. What is the evidence for Midodrine’s mechanism of action in improving renal hemodynamics in cirrhotic ascites?

this compound acts as an α1-adrenergic agonist, inducing vasoconstriction to counteract splanchnic vasodilation in cirrhosis. This improves effective circulatory volume, renal perfusion, and sodium excretion. Key studies demonstrate a mean arterial pressure (MAP) increase of 8.5–12.4 mmHg with this compound, correlating with reduced hepatic venous pressure gradient (HVPG) and plasma renin activity . Methodologically, hemodynamic improvements are best assessed via randomized controlled trials (RCTs) measuring MAP, serum creatinine, and urine output alongside HVPG measurements in cirrhotic patients .

Q. How do researchers standardize outcome measures for this compound in dialysis-induced hypotension?

Common endpoints include post-dialysis systolic/diastolic blood pressure (BP) changes, nadir BP during dialysis, and symptom reduction (e.g., dizziness). For example, this compound (2.5–10 mg pre-dialysis) elevates systolic BP by 12.4 mmHg (95% CI: 7.5–17.7) and diastolic BP by 7.3 mmHg (95% CI: 3.7–10.9) compared to controls . Standardization requires stratified randomization by baseline BP and consistent timing of BP measurements during dialysis sessions .

Q. What are the limitations of existing studies on this compound for orthostatic hypotension and syncope?

Key limitations include small sample sizes, short follow-up periods, and heterogeneity in dosing protocols. For instance, a 2014 meta-analysis of 11 trials (593 patients) reported wide confidence intervals for syncope recurrence risk reduction (37% [95% CI: 20.8–47.4%]), reflecting variability in patient populations and outcome definitions . Researchers should address these via multicenter RCTs with standardized syncope diaries and adjudicated event verification .

Advanced Research Questions

Q. How can conflicting data on this compound’s impact on MELD scores in cirrhosis be resolved?

While some studies show MELD score reductions with this compound, others report reversible deterioration when combined with octreotide. This contradiction may arise from differences in co-administered therapies and treatment duration. Advanced analysis should employ multivariable regression to isolate this compound’s effect, adjusting for confounders like albumin use and diuretic regimens. Subgroup analyses by treatment duration (e.g., ≤30 days vs. >30 days) are also critical .

Q. What methodological strategies optimize this compound dosing in refractory ascites?

Dose titration to achieve MAP increases ≥8.5 mmHg is recommended, as this threshold correlates with HVPG reduction (AUROC: 0.76) . Adaptive trial designs, such as response-adaptive randomization, can dynamically adjust doses based on real-time BP data. Pharmacokinetic modeling using sparse sampling during dialysis or cirrhosis may further refine dosing .

Q. How should researchers design trials to assess this compound’s role in multimodal therapies for cirrhosis?

Factorial designs comparing this compound alone vs. combinations (e.g., with octreotide, albumin, or rifaximin) are ideal. For example, a 2×2 factorial RCT could evaluate additive effects on ascites resolution and mortality. Power calculations must account for interaction effects; a sample size of 112 patients achieves 85% power to detect a 50% relative risk reduction in syncope recurrence .

Q. What statistical approaches address heterogeneity in meta-analyses of this compound trials?

Use random-effects models to account for variability in patient populations (e.g., cirrhosis severity, dialysis vintage). Sensitivity analyses excluding studies with high risk of bias (e.g., unblinded designs) improve robustness. For example, a 2021 meta-analysis resolved heterogeneity by stratifying studies by concomitant diuretic use, revealing this compound’s independent effect on urine output .

Methodological Guidance

Q. How to ensure reproducibility in this compound trials?

- Experimental Protocols : Detail dosing schedules, BP measurement intervals, and criteria for adverse events (e.g., pilomotor reactions in 33.6% of patients ).

- Data Sharing : Publish raw BP trajectories and pharmacokinetic data in supplementary materials per journal guidelines .

- Blinding : Use placebo tablets matched in appearance and administration timing, as done in POST2 and POST4 trials .

Q. What covariates should be included in regression models analyzing this compound’s efficacy?

Key covariates include baseline MAP, Euroscore II (for surgical populations), CPB duration, and propensity scores for confounding by indication. For survival analysis, Cox models with time-dependent covariates (e.g., cumulative this compound dose) are recommended .

Tables

Q. Table 1. Key Outcomes from Meta-Analyses of this compound in Cirrhosis

| Outcome | Mean Difference (95% CI) | Studies Included |

|---|---|---|

| MAP Increase | +8.5 mmHg (6.2–10.8) | 4 RCTs |

| Serum Creatinine Reduction | −0.24 mg/dL (−0.41 to −0.07) | 5 RCTs |

| HVPG Reduction | −2.1 mmHg (−3.5 to −0.7) | 2 RCTs |

Q. Table 2. Recommended Methodological Standards

| Aspect | Best Practice | Evidence Source |

|---|---|---|

| Sample Size Calculation | Power ≥85%, α=0.05, two-sided tests | |

| Adverse Event Reporting | Include pilomotor reactions, hypertension | |

| Subgroup Analysis | Stratify by cirrhosis stage or dialysis vintage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.